

Pharmacological Properties of SG-094: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SG-094	
Cat. No.:	B10827841	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

SG-094 is a synthetic small molecule antagonist of the lysosomal two-pore channel 2 (TPC2), an ion channel implicated in a variety of cellular processes, including tumor angiogenesis and viral entry. As a synthetic analog of the natural alkaloid tetrandrine, **SG-094** exhibits increased potency and reduced toxicity, making it a promising candidate for therapeutic development, particularly in oncology. This document provides a comprehensive overview of the pharmacological properties of **SG-094**, detailing its mechanism of action, effects on cellular signaling, and its dual inhibitory role on P-glycoprotein (P-gp). Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development.

Introduction

Two-pore channels (TPCs) are cation channels located on the membranes of endosomes and lysosomes that play a crucial role in intracellular calcium signaling.[1] TPC2, in particular, has emerged as a significant target in the context of cancer and infectious diseases.[2][3] **SG-094**, a novel synthetic antagonist, has demonstrated potent inhibition of TPC2, leading to antiproliferative effects and in vivo tumor growth inhibition.[4][5] Notably, **SG-094** also exhibits inhibitory activity against P-glycoprotein, a key transporter involved in multidrug resistance in cancer.[4] This dual mechanism of action positions **SG-094** as a compelling molecule for further investigation in cancer therapy.



Mechanism of Action TPC2 Antagonism

SG-094 exerts its inhibitory effect on TPC2 by binding to the voltage-sensing domain II (VSD II) of the channel.[2] This binding event stabilizes the channel in a closed, inactive conformation. Cryo-electron microscopy studies have revealed that **SG-094** induces asymmetrical structural changes in the TPC2 dimer, creating a single binding pocket at an intersubunit interface.[2] By arresting the IIS4 segment in a downward shifted state, **SG-094** prevents the conformational changes necessary for pore opening.[2]

P-glycoprotein Inhibition

In addition to its effects on TPC2, **SG-094** has been identified as an inhibitor of P-glycoprotein (P-gp), a drug efflux pump often overexpressed in cancer cells, contributing to multidrug resistance.[4] The exact mechanism of P-gp inhibition by **SG-094** has not been fully elucidated but is a critical aspect of its potential therapeutic utility in overcoming drug resistance in cancer.

Quantitative Pharmacological Data

While a specific binding affinity (Ki or Kd) for **SG-094** to TPC2 has not been reported in the reviewed literature, its functional potency has been characterized through various in vitro and in vivo studies.



Parameter	Value/Effect	Cell Line/System	Reference
TPC2 Inhibition	Near-full inhibition of PI(3,5)P2-elicited TPC2 currents at 10 μΜ	HEK293 cells expressing TPC2- EGFP	[5]
Antiproliferative Activity	IC50 of 3.7 μM (72 hours)	RIL175 cells	[5]
Inhibition of VEGF Signaling	Significant reduction of VEGF-induced phosphorylation of eNOS, JNK, MAPK, and AKT at 10 µM (1-hour pretreatment)	HUVECs	[5]
In Vivo Tumor Growth Inhibition	Inhibition of hepatocellular carcinoma (HCC) tumor growth in mice	Mice	[5]
P-glycoprotein Inhibition	Identified as an inhibitor	-	[4]

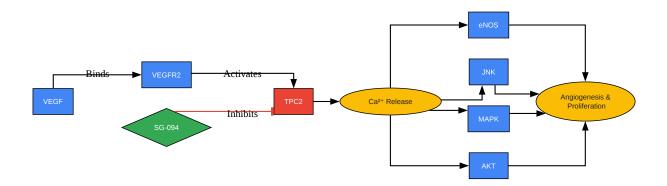
Signaling Pathways Modulated by SG-094

SG-094, through its inhibition of TPC2, disrupts downstream signaling pathways crucial for cell proliferation and angiogenesis. A key pathway affected is the Vascular Endothelial Growth Factor (VEGF) signaling cascade in endothelial cells.

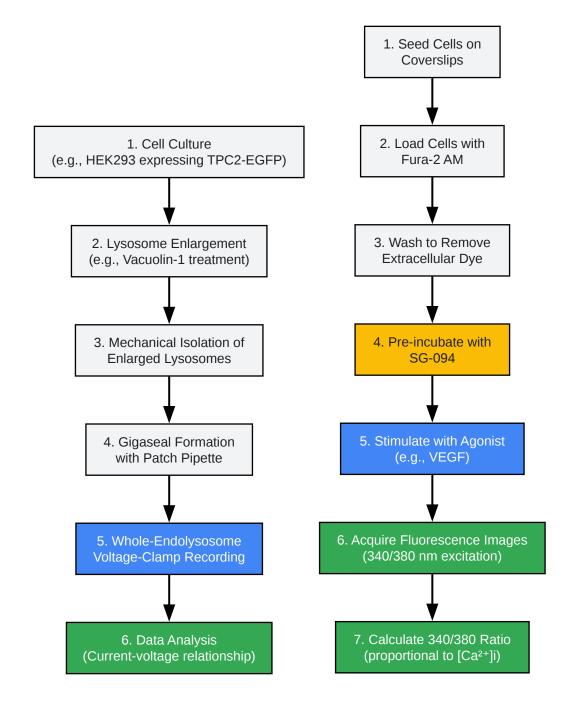
VEGF Signaling Pathway

VEGF binding to its receptor, VEGFR2, initiates a signaling cascade that involves the mobilization of intracellular calcium, a process in which TPC2 plays a critical role. By blocking TPC2, **SG-094** attenuates VEGF-induced calcium release, thereby inhibiting the activation of downstream effectors such as eNOS, JNK, MAPK, and AKT.[5]

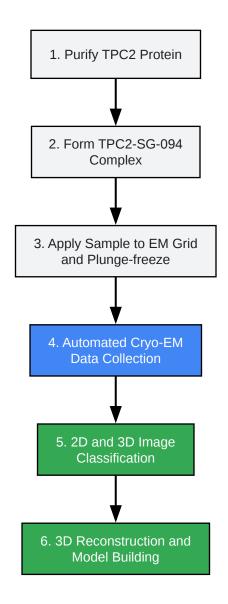












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. EMDB-0479: Cryo-EM structure of human TPC2 channel in the ligand-bound close... -Yorodumi [pdbj.org]







- 2. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer [edoc.ub.uni-muenchen.de]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Properties of SG-094: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827841#pharmacological-properties-of-sg-094]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com